Diarsenic acid

Übersicht

Beschreibung

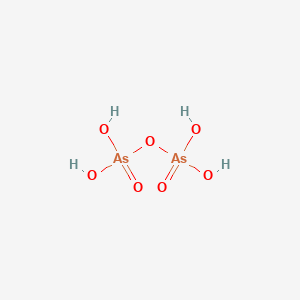

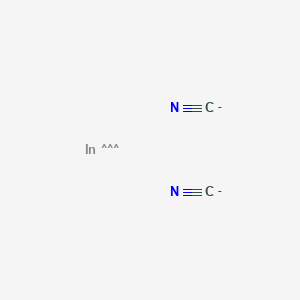

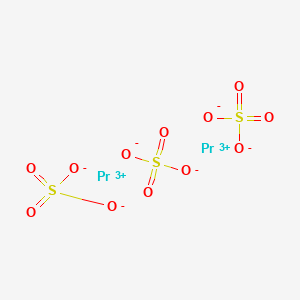

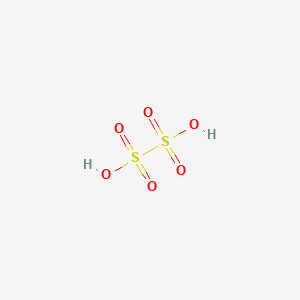

Diarsenic acid, also known as arsenic anhydride or pyroarsenic acid, is a compound with the molecular formula HAsO . It has an average mass of 265.871 Da and a mono-isotopic mass of 265.838898 Da .

Synthesis Analysis

The synthesis of arsenic compounds involves several steps. One method involves the conversion of arsenic acid into arsenous acid, which is then converted into arsine . This process involves combining the solutions resulting from the samples with Sn 2+ and adding a small amount of iodide ion to catalyze the reduction of H 3 AsO 4 to H 3 AsO 3 .Molecular Structure Analysis

Diarsenic acid has a tetrahedral structure with As–O bond lengths ranging from 1.66 to 1.71 Å . It is a triprotic acid, meaning it can donate three protons (H+ ions) per molecule .Chemical Reactions Analysis

Arsenic compounds, including diarsenic acid, are known to react with reducing agents, producing very toxic gas (arsine - see ICSC 0222) . They decompose on contact with hot surfaces or flames, producing toxic fumes of arsenic oxides . They also react with metals, generating fire and explosion hazards .Wissenschaftliche Forschungsanwendungen

Oxidation of Carbene-Stabilized Diarsenic : A study explored the oxidation of carbene-stabilized diarsenic, leading to the formation of diarsenic radical cations and dications. This research provides insight into the bonding nature and spectroscopic properties of these complexes (Abraham et al., 2013).

Diarsenic Oxide in Cancer Treatment : Tetraarsenic oxide, a form of diarsenic oxide, has been studied for its effectiveness in inducing cell growth inhibition and apoptosis in human cervical cancer cells. This highlights the potential of diarsenic compounds in cancer treatment (Kim et al., 2005).

Structural and Electronic Properties of Diarsenic Hydrides : Research on diarsenic hydrides investigated their structural and electronic properties, including the stability of their isomers and bonding characteristics. This study is vital for understanding the basic molecular systems of diarsenic compounds (Viana et al., 2021).

Diarsenic Oxide in Cell Cycle Regulation : The effect of diarsenic oxide on cell cycle progression and proliferation of human endothelial cells was studied. This research sheds light on the potential antiangiogenic properties of diarsenic compounds (Woo et al., 2005).

Adsorption and Removal of Contaminants : Studies on the adsorption behavior of diarsenic compounds, such as diatrizoic acid, highlight their potential in water treatment and contaminant removal (Bocos et al., 2016).

Role in Agricultural and Environmental Applications : Research on the occurrence and toxicity of organoarsenics in animal feeds and the environment demonstrates the significance of understanding and regulating the use of diarsenic compounds in agriculture (Yao et al., 2013).

Safety And Hazards

Arsenic compounds, including diarsenic acid, are known to be hazardous. They produce lung tumors in both animals and humans, following inhalation, oral, or parenteral exposures . Exposure to high levels of arsenic compounds in drinking water has been associated with skin and urinary tract/bladder cancer in humans . In the event of a poison emergency, immediate medical attention is required .

Zukünftige Richtungen

Research into the chemistry of arsenic, antimony, and bismuth, including compounds like diarsenic acid, is ongoing. Recent studies have shown promising results in terms of bonding and reactivities of these compounds . Future work will continue to reveal unprecedented and unexpected bonding situations and opto-/electronic properties .

Eigenschaften

IUPAC Name |

arsonooxyarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2H4O7/c3-1(4,5)9-2(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQUFONDOVFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-39-4 (Parent) | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058603 | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diarsenic acid | |

CAS RN |

13453-15-1 | |

| Record name | Diarsenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diarsenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)